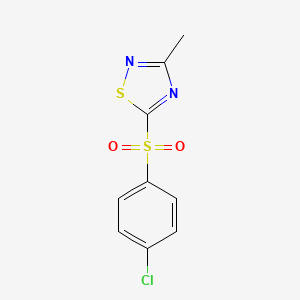

1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl-

Description

The compound 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- belongs to the 1,2,4-thiadiazole class, a heterocyclic system known for its versatile pharmacological and agrochemical applications. The 1,2,4-thiadiazole scaffold is distinguished by the presence of sulfur and two nitrogen atoms in a five-membered aromatic ring. Modifications at the 3- and 5-positions significantly influence biological activity, solubility, and reactivity . This compound features a methyl group at position 3 and a p-chlorophenylsulfonyl group at position 5, which may enhance its stability and electron-withdrawing properties compared to other derivatives.

Properties

CAS No. |

20064-40-8 |

|---|---|

Molecular Formula |

C9H7ClN2O2S2 |

Molecular Weight |

274.8 g/mol |

IUPAC Name |

5-(4-chlorophenyl)sulfonyl-3-methyl-1,2,4-thiadiazole |

InChI |

InChI=1S/C9H7ClN2O2S2/c1-6-11-9(15-12-6)16(13,14)8-4-2-7(10)3-5-8/h2-5H,1H3 |

InChI Key |

YVNAOILNFHJFAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,4-thiadiazole derivatives generally involves the construction of the thiadiazole ring via cyclization reactions starting from precursors such as hydrazides, thiosemicarbazides, or mercapto-substituted heterocycles, followed by functionalization to introduce sulfonyl and methyl substituents.

For the specific compound 1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- , the preparation involves:

- Formation of the thiadiazole core with a methyl substituent at position 3.

- Introduction of the p-chlorophenyl sulfonyl group at position 5.

Stepwise Preparation from p-Chlorobenzoic Acid

A well-documented route starts from 4-chlorobenzoic acid , which is converted into the thiadiazole intermediate, then sulfonylated to yield the target compound.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification: 4-chlorobenzoic acid + methanol, H2SO4 catalyst | Methyl 4-chlorobenzoate | 80 | Acid-catalyzed esterification |

| 2 | Hydrazination: methyl ester + hydrazine hydrate in ethanol | Hydrazide intermediate | 90 | Formation of hydrazide |

| 3 | Salt formation: hydrazide + KOH + CS2 in ethanol | Potassium dithiocarbazate salt | 94 | Precursor for cyclization |

| 4 | Cyclization: salt + acid (e.g., H2SO4) at 0 °C for 6 h | 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | 81 | Key thiadiazole intermediate |

| 5 | Sulfonyl chloride formation: thiol + chlorine in organic solvent | Sulfonyl chloride intermediate | Optimized solvent-dependent | Critical for sulfonylation |

| 6 | Nucleophilic substitution: sulfonyl chloride + amine (e.g., methylamine) | Target sulfonylated thiadiazole | Variable | Final functionalization step |

This synthetic sequence is supported by detailed characterization data such as NMR, IR, and elemental analysis, confirming the structure and purity of intermediates and final products.

Cyclization Methods for Thiadiazole Ring Formation

Alternative methods for cyclization to form the thiadiazole ring include:

Use of phosphoryl chloride (POCl3) : Refluxing a mixture of mercapto-substituted precursors with POCl3 overnight can yield the thiadiazole ring, but often with lower yields compared to milder methods.

Use of p-toluenesulfonyl chloride : This milder cyclizing agent can be used at moderate temperatures (65–70 °C) for 12 hours, providing improved yields.

Microwave-assisted synthesis : Microwave irradiation in solvents like dimethylformamide (DMF) for short durations (30–40 seconds) at controlled power levels (e.g., 60% power) can significantly enhance reaction rates and yields (up to 85%) compared to conventional heating.

| Method | Cyclizing Agent | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| 1 | POCl3 | Reflux overnight | ~65 | Traditional, but lower yield |

| 2 | p-Toluenesulfonyl chloride | 65–70 °C, 12 h | ~72 | Milder, better yield |

| 3 | Microwave irradiation (DMF) | 30–40 s, 60% power | ~85 | Fast, selective, highest yield |

Sulfonylation and Functionalization

The introduction of the p-chlorophenyl sulfonyl group is typically achieved by converting the thiadiazole-2-thiol intermediate into the corresponding sulfonyl chloride via chlorination, followed by nucleophilic substitution with appropriate amines or methyl groups.

Chlorination is optimized in solvents such as methylene chloride/water or 1,2-dichloroethane/water to balance solubility and reaction monitoring.

The sulfonyl chloride intermediate reacts with nucleophiles (e.g., methylamine) to yield sulfonamide derivatives, including the methyl-substituted target compound.

Analytical Data Supporting Preparation

The compounds synthesized through these methods have been characterized by:

Nuclear Magnetic Resonance (NMR) : Both ^1H and ^13C NMR spectra confirm the presence of methyl groups, aromatic protons, and heterocyclic carbons.

Infrared Spectroscopy (IR) : Characteristic absorption bands for sulfonyl groups (S=O), thiadiazole ring vibrations, and aromatic C-H stretching are observed.

Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages closely match calculated values, confirming purity.

X-ray Crystallography : For related compounds, crystal structure analysis confirms molecular geometry and substitution patterns.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Cyclization of Thiadiazole Core

The thiadiazole ring formation often begins with thiosemicarbazides or diacylhydrazines. For example, thiosemicarbazide derivatives can cyclize under acidic or basic conditions to form the thiadiazole skeleton . In analogous compounds, cyclization involves:

-

Reagents : Carbon disulfide (CS₂), potassium hydroxide (KOH), or phosphorus oxytrichloride (POCl₃)

-

Conditions : Reflux in ethanol or methylene chloride/water mixtures .

Sulfonylation Reaction

The p-chlorophenylsulfonyl group is typically introduced via sulfonation of a thiol intermediate:

-

Thiol to Sulfonyl Chloride : Treatment of the thiadiazole thiol with chlorine gas in acetic acid/water or methylene chloride/water .

-

Coupling with p-Chlorophenyl Group : Reaction with p-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) .

Substituent Functionalization

The methyl group at the 3-position likely arises from alkylation or direct substitution during cyclization. For example, methylation can occur via nucleophilic attack on the thiadiazole core using methylating agents like methyl iodide under alkaline conditions .

Reaction Optimization

-

Solvent Effects : Methylene chloride/water mixtures improved solubility and reaction monitoring during sulfonylation compared to acetic acid/water .

-

Cyclization Efficiency : POCl₃ and similar reagents enable one-pot cyclization but may require longer reaction times .

Structural Stability

The thiadiazole core exhibits pseudo-aromaticity, stabilizing the ring under acidic conditions but undergoing cleavage with strong bases .

Functional Group Impact

-

Electron-Withdrawing Groups : Substituents like p-chlorophenylsulfonyl enhance stability and reactivity, influencing biological activity (e.g., anticonvulsant properties) .

-

Methyl Substitution : Alkyl groups at the 3-position modulate lipophilicity and electronic effects, critical for drug-like properties .

Scientific Research Applications

Introduction to 1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl-

1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- is a sulfur-containing heterocyclic compound with significant applications in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties allow it to exhibit diverse biological activities, making it a compound of interest for researchers.

Medicinal Chemistry

-

Antiviral Activity :

Recent studies have demonstrated that derivatives of 1,2,4-thiadiazole possess antiviral properties. For instance, compounds synthesized from 4-chlorobenzoic acid showed moderate antiviral activity against Tobacco Mosaic Virus (TMV), indicating potential for further development as antiviral agents . -

Anticancer Properties :

Research has highlighted the cytotoxic effects of various thiadiazole derivatives against cancer cell lines. Notably, certain derivatives exhibited significant inhibition of growth in melanoma and breast cancer cell lines, with IC50 values as low as 0.28 µg/mL . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance cytotoxicity. -

Antimicrobial Activity :

Compounds based on the thiadiazole framework have shown promising antimicrobial activities against various pathogens. The sulfonyl group enhances the interaction with microbial targets, improving efficacy .

Agricultural Chemistry

- Pesticidal Activity :

Thiadiazole derivatives are being explored for their potential as pesticides due to their biological activity against plant pathogens. The incorporation of sulfonyl groups has been linked to increased fungicidal properties .

Material Science

- Polymer Chemistry :

The unique properties of thiadiazoles allow them to be used in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials are being investigated for applications in coatings and electronic devices .

Chemical Modifiers

- Protein Modification :

Thiadiazoles serve as selective modifiers for free-thiol groups in proteins, which is crucial for studying protein interactions and functions in biochemical research .

Case Study 1: Antiviral Applications

A study conducted on newly synthesized 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives revealed their effectiveness against TMV. The research emphasized the need for structural diversity to enhance antiviral activity and establish a clear SAR .

Case Study 2: Anticancer Activity

In vitro studies on various thiadiazole derivatives indicated significant anticancer effects against several cell lines, including SK-MEL-2 and MCF-7. The findings suggest that specific substitutions at the C-5 position are critical for maximizing cytotoxicity .

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of 1,2,4-thiadiazoles are highly dependent on substituents. Below is a comparative analysis of key derivatives:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The p-chlorophenylsulfonyl group in the target compound is a strong EWG, likely improving metabolic stability and binding affinity to biological targets compared to halides (e.g., iodo in ) or alkyl chains.

- Steric Effects: The methyl group at position 3 offers minimal steric hindrance, contrasting with bulkier substituents like oxazolidin-3-yl in antitumor derivatives .

- Hybrid Derivatives: Unlike triazole-thiadiazole hybrids (e.g., –11), the absence of a triazole moiety in the target compound may reduce synergistic effects but simplify synthesis.

Physicochemical Properties

- Stability: Sulfonyl groups enhance hydrolytic stability relative to thiol or halogenated derivatives, which may degrade under physiological conditions.

Biological Activity

1,2,4-Thiadiazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among them, the compound 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- exhibits promising pharmacological properties. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a p-chlorophenylsulfonyl group and a methyl group. This unique structure contributes to its biological activity by enhancing lipophilicity and facilitating interaction with various biological targets.

Anticancer Activity

1,2,4-thiadiazole derivatives have shown potential as anticancer agents. Research indicates that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds derived from 1,2,4-thiadiazole scaffolds have been evaluated for their cytotoxic effects against multiple cancer cell lines, demonstrating IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative A | MCF-7 | 10 |

| Thiadiazole Derivative B | A549 | 15 |

| Thiadiazole Derivative C | Colo-205 | 12 |

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. They exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Research has demonstrated that 1,2,4-thiadiazole compounds possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives against viruses such as Tobacco Mosaic Virus (TMV). Compounds have shown significant inhibition rates comparable to standard antiviral agents .

Case Study 1: Anticancer Screening

A series of novel thiadiazole derivatives were synthesized and screened for anticancer activity against various human cancer cell lines. The study found that several compounds exhibited significant cytotoxicity, particularly those with specific substitutions on the thiadiazole ring .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial activity, several thiadiazole derivatives were tested against common pathogens. The results indicated that certain compounds displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

The biological activity of 1,2,4-thiadiazole derivatives is attributed to their ability to interact with biological macromolecules:

- DNA Binding: Some studies suggest that these compounds can intercalate with DNA, leading to disruption of replication processes.

- Enzyme Inhibition: Thiadiazoles often act as inhibitors for various enzymes involved in metabolic pathways, contributing to their therapeutic effects.

Q & A

Q. What are the common synthetic routes for preparing 5-((p-chlorophenyl)sulfonyl)-3-methyl-1,2,4-thiadiazole derivatives, and what key intermediates are involved?

The synthesis often involves cyclization or cross-coupling strategies. For example, oxidative dimerization of thioamides using molecular oxygen in water produces 3,5-disubstituted thiadiazoles with high yields (up to 93%) . Another approach uses sodium monochloroacetate to react with thiol intermediates (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-ylthio)methyl-1,2,4-triazole-3-thione) under acidic conditions, followed by acidification and crystallization . Key intermediates like 3,5-diiodo-1,2,4-thiadiazole enable selective functionalization via cross-coupling .

Q. What analytical techniques are essential for confirming the structure and purity of 1,2,4-thiadiazole derivatives?

Structural confirmation requires ¹H/¹³C NMR to verify substituent positions and integration ratios, IR spectroscopy for functional groups (e.g., sulfonyl stretches at ~1350–1150 cm⁻¹), and HRMS for molecular formula validation. Single-crystal X-ray diffraction provides definitive structural elucidation, as seen in alkyne-linked hybrids . Elemental analysis (C, H, N, S) ensures purity by matching experimental and theoretical values .

Q. What in vitro assays are commonly used to evaluate the biological activity of 1,2,4-thiadiazole derivatives?

Cytotoxicity is assessed via MTT/SRB assays against cancer lines like A2058 (melanoma), HepG2 (hepatocellular carcinoma), and PC-3 (prostatic adenocarcinoma) . Antimicrobial activity is tested via broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .

Q. What green chemistry principles can be applied to synthesize 1,2,4-thiadiazole derivatives?

Water as a solvent, molecular oxygen as a green oxidant, and catalyst recycling minimize environmental impact. For example, oxidative dimerization in aqueous media achieves high yields without toxic reagents . Microwave-assisted synthesis reduces reaction times and energy consumption .

Advanced Research Questions

Q. How can researchers optimize cross-coupling selectivity at specific positions (e.g., C5) on the thiadiazole ring?

Selectivity in Sonogashira couplings is controlled by catalyst choice (e.g., Pd(PPh₃)₄), temperature, and substituent electronics. For 3,5-diiodo-1,2,4-thiadiazole, iodine at C5 reacts preferentially with phenylacetylene, yielding 3-iodo-5-(phenylethynyl) derivatives. Excess alkyne and higher temperatures promote bis-substitution . Computational studies on electron density distribution guide regioselectivity .

Q. How do structural modifications (e.g., ferrocenyl or erlotinib moieties) impact antiproliferative efficacy against drug-resistant cancers?

Hybrids with ferrocenyl groups enhance redox activity and cellular uptake, while erlotinib moieties target EGFR pathways. Bis-erlotinib hybrids show IC50 values of 1.5–5.8 μM against EGFR-overexpressing A431 cells, outperforming parent drugs . Resistance studies involve MDR cell lines (e.g., P-gp overexpressors) and efflux pump inhibition assays .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Dynamic processes like tautomerism or isomerization may cause signal splitting. Variable-temperature NMR and 2D techniques (COSY, HSQC) identify exchanging protons. X-ray crystallography resolves regioisomerism, as demonstrated in erlotinib-thiadiazole hybrids .

Q. What mechanistic insights explain the isomerization of 1,2,4-thiadiazole derivatives under synthetic conditions?

Isomerization (e.g., 1,2,4- to 1,3,4-thiadiazole) occurs via ring-opening/closure under thermal or acidic conditions. For bis(erlotinib) derivatives, isomerization is minimized by limiting reaction time (<2 hours) and using non-polar solvents (e.g., toluene) . DFT calculations and kinetic monitoring (HPLC/LC-MS) elucidate pathways .

Q. How are regioselective sulfonation strategies at the 5-position optimized?

Sulfonation with p-chlorophenylsulfonyl chloride under basic conditions (e.g., NaOH/THF) targets C5 due to steric and electronic factors. Bulky bases (e.g., DBU) suppress competing C3 sulfonation. Post-synthetic modifications (e.g., Suzuki coupling) further functionalize the sulfonyl group .

Q. How do researchers analyze conflicting bioactivity data to identify structure-activity relationships (SAR)?

Multivariate statistics (PCA, PLS) correlate molecular descriptors (logP, polar surface area) with bioactivity. Contradictions (e.g., high logP but low activity) prompt selectivity profiling or off-target assays. Hierarchical clustering of IC50 values across cell lines identifies patterns for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.